molecular formula C20H17N2O7+ B192317 Sanguinarine nitrate CAS No. 4752-86-7

Sanguinarine nitrate

Cat. No. B192317
CAS RN: 4752-86-7
M. Wt: 397.4 g/mol
InChI Key: VSJBSQHXURXHMK-UHFFFAOYSA-N
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Description

Sanguinarine nitrate is a natural compound found in plants such as bloodroot and mandrake . It is a polycyclic quaternary alkaloid and has been shown to be an inhibitor of the cytochrome P450 enzyme, which plays an important role in drug metabolism . It is used to relieve the symptoms of tickling cough .


Synthesis Analysis

Sanguinarine is a bioactive compound as a quaternary benzophenanthridine alkaloid from the plant of the Macleaya cordata, Papaveraceae family . Despite the toxicity and mutagenicity of sanguinarine, the compound is still extensively studied due to the possibility of synthesis of derivatives with reduced toxicity .


Molecular Structure Analysis

Sanguinarine nitrate has a molecular formula of C20H14N2O7 and a molecular weight of 367.8 g/mol . It has been shown to interact with many targets, like nucleic acids, proteins, and microtubules, and modify the activities of a wide variety of enzymes .


Chemical Reactions Analysis

Sanguinarine modifies its chemical behavior depending on the external pH. It acts as a polar, hydrophilic iminium cation or as a lipophilic, uncharged alkaloamine at pH values lower or higher than six, respectively .

Scientific Research Applications

Anti-Inflammatory Applications

  • Sanguinarine has shown significant anti-inflammatory effects both in vitro and in vivo. It inhibits the expression of inflammatory mediators and inflammation in general, particularly by inhibiting the activation of mitogen-activated protein kinase (MAPK), which alters inflammatory mediator synthesis and release in vitro (Niu, Fan, Li, Xing, & Huang, 2012).

Gastrointestinal Therapeutic Potential

Anti-Angiogenic Role

  • Sanguinarine displays antiangiogenic properties, particularly by suppressing VEGF-induced endothelial cell migration, sprouting, and survival. This suggests its use in diseases where angiogenesis is a key factor, like cancer (Eun & Koh, 2004).

Antiplatelet and Cardiovascular Effects

Metabolism and Biological Activity

  • Sanguinarine's metabolism and disposition have been studied, showing that it is converted to dihydrosanguinarine in vivo, possibly as a detoxication pathway. Its biological activity is modulated by aryl hydrocarbon receptor metabolic signaling pathways (Dvořák & Šimánek, 2007).

Anticancer Applications

Modulation of Cellular Signaling Pathways

Anti-Biofilm and Antimicrobial Effects

Other Therapeutic Potentials

  • Sanguinarine's various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and proapoptotic effects, have led to its exploration as a treatment for various human malignancies (Achkar, Mraiche, Mohammad, & Uddin, 2017).

Safety And Hazards

Sanguinarine nitrate is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKBIPRGKKUAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2447-54-3 (Parent)
Record name Sanguinarine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80197184
Record name Sanguinarine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanguinarine nitrate

CAS RN

4752-86-7
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, nitrate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sanguinarine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanguinarine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sanguinarine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SANGUINARINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOP122S791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
CR Howell, RD Stipanovic, AA Bell - Pesticide Biochemistry and Physiology, 1972 - Elsevier
… albo-atrum on sanguinarine nitrate medium was correlated with virulence to cotton (7). The … if SN was the toxic entity in commercial sanguinarine nitrate, to determine if the formation of …
Number of citations: 13 www.sciencedirect.com
S Hassan Askary - 2017 - escholar.umt.edu.pk
… Sanguinarin alkaloid was separated by precipitation method and sanguinarine nitrate was synthesized by repeated acid base reaction. In which concentrated amonia and dilute nitric …
Number of citations: 0 escholar.umt.edu.pk
H Sibtain - 2017 - escholar.umt.edu.pk
… Sanguinarine nitrate commonly known as salt of sanguinarne. Antibacterial study was conduct on it by agar diffusion well-variant method and medicated fabric was formed by sol gel …
Number of citations: 0 escholar.umt.edu.pk
G Zhang, L Zhu, Y Xue, Z Zhao, H Li, Z Niu… - … -European Journal of …, 2020 - Springer
… , sanguinarine nitrate, and ethoxysanguinarine almost completely inhibit cell proliferation in 3 μM (sanguinarine, 87.8 ± 4.7%; sanguinarium chloride, 86.8 ± 4.6%; sanguinarine nitrate, …
Number of citations: 14 link.springer.com
B Kędzia, E Hołderna-Kędzia - Postępy Fitoterapii, 2012 - czytelniamedyczna.pl
… , sanguinarine nitrate, falkarionol, digitonine and usnic acid. The sanguinarine nitrate and … Imperatorine, sanguinarine nitrate, sempervirine, galantamine hydrobromide, falkarinol, …
Number of citations: 6 www.czytelniamedyczna.pl
RR Dalvi - Experientia, 1985 - Springer
… Sanguinarine (as sanguinarine nitrate) was purchased from Aldrich Chemical Corp, Milwaukee, WI, USA. Male Sprague-Dawley rats (Southern Animal Farms, Prattville, AL, USA) …
Number of citations: 80 link.springer.com
AB Vaidya, TG Rajagopalan, AG Kale… - Journal of Postgraduate …, 1980 - jpgmonline.com
… [Table - 1] shows the per cent inhibition of plasma diamine oxidase at different molar concentrations of berberine hydrochloride and sanguinarine nitrate. More than 50% of enzyme …
Number of citations: 12 www.jpgmonline.com
H NAGAO, DAI WAKATABE, T IIJIMA - The Journal of General and …, 1994 - jstage.jst.go.jp
… In their experiment, employing sanguinarine nitrate, vc P2 including seven tomato isolates was sensitive and vc P5 including four pepper isolates was very resistant. Our isolates also …
Number of citations: 9 www.jstage.jst.go.jp
RR Dalvi, A Peeples - Journal of Pharmacy and Pharmacology, 1981 - Wiley Online Library
Although the involvement of hepatic drug-daily for three successive days and the animals were metabolizing enzymes in the biotransformation of used to determine pentobarbitone …
Number of citations: 17 onlinelibrary.wiley.com
RS Gupta, A Chopra, DK Stetsko - Journal of cellular …, 1986 - Wiley Online Library
… veratridin, sanguinarine nitrate, penicillic acid, vanadium pentoxide, and diphenyl hydantoin) sensitivity of all eight cell lines listed in Table 1 has been determined (results not shown), …
Number of citations: 127 onlinelibrary.wiley.com

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